molecular formula C24H25N3O3S B2742637 N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide CAS No. 338423-34-0

N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide

Cat. No. B2742637
CAS RN: 338423-34-0
M. Wt: 435.54
InChI Key: WDEGUCRRBWWCIV-UHFFFAOYSA-N
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Description

N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as our compound of interest, have shown promise in antiviral therapy. They have been found to inhibit the replication of various viruses, including influenza and Coxsackie B4 virus . The structural flexibility of indole allows for high-affinity binding to viral proteins, potentially disrupting their life cycle.

Anti-inflammatory Properties

The indole nucleus is a common feature in many anti-inflammatory agents. By modulating inflammatory pathways, compounds like N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide can be used to treat conditions characterized by inflammation, such as arthritis and asthma .

Anticancer Activity

Indole derivatives are known to exhibit anticancer properties by interfering with cell proliferation and inducing apoptosis in cancer cells. This compound could be explored for its potential use in targeted cancer therapies, especially considering its ability to bind with various cellular receptors .

Antimicrobial Effects

The indole scaffold is also associated with antimicrobial activity. Research applications may include the development of new antibiotics that can combat resistant strains of bacteria, leveraging the unique properties of indole-based compounds .

Antidiabetic Potential

Indole derivatives have been investigated for their role in managing diabetes. They may influence insulin secretion or insulin sensitivity, providing a novel approach to diabetes treatment .

Antimalarial Applications

The structural complexity of indole makes it suitable for antimalarial drug development. Compounds like N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide could be used to create new treatments for malaria, targeting different stages of the parasite’s life cycle .

Anticholinesterase Activity

Indole derivatives can act as inhibitors of cholinesterase, an enzyme involved in breaking down neurotransmitters. This application could lead to treatments for neurodegenerative diseases such as Alzheimer’s .

Antioxidant Properties

The indole core structure has been associated with antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This has implications for preventing diseases related to oxidative damage .

properties

IUPAC Name

N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-16-6-5-7-19(12-16)14-27-15-25-24-22(27)13-17(2)18(3)23(24)26-31(28,29)21-10-8-20(30-4)9-11-21/h5-13,15,26H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEGUCRRBWWCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide

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